molecular formula C11H18N2O5 B14848176 2-(4-(Tert-butoxycarbonyl)-6-oxopiperazin-2-YL)acetic acid

2-(4-(Tert-butoxycarbonyl)-6-oxopiperazin-2-YL)acetic acid

Cat. No.: B14848176
M. Wt: 258.27 g/mol
InChI Key: UYQKBNXNQNPGKT-UHFFFAOYSA-N
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Description

(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with carboxymethyl and oxo groups, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Another method involves the use of tert-butanol and a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl acetate and metal perchlorates as catalysts . This method is advantageous due to its high yield and the availability of starting materials. Additionally, flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Carboxymethyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and tert-butyl ester moiety. This structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-7(4-9(15)16)12-8(14)6-13/h7H,4-6H2,1-3H3,(H,12,14)(H,15,16)

InChI Key

UYQKBNXNQNPGKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC(=O)C1)CC(=O)O

Origin of Product

United States

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